2-fluoro-N-[2,2,2-trichloro-1-({[4-(phenyldiazenyl)anilino]carbothioyl}amino)ethyl]acetamide
Description
2-Fluoro-N-[2,2,2-trichloro-1-({[4-(phenyldiazenyl)anilino]carbothioyl}amino)ethyl]acetamide is a halogenated acetamide derivative featuring a fluoroacetamide core, a trichloroethyl group, and a phenyldiazenyl-anilino carbothioyl side chain. This compound is of interest in medicinal chemistry due to the prevalence of acetamide derivatives in drug discovery, particularly as enzyme inhibitors or receptor ligands .
Properties
CAS No. |
294655-10-0 |
|---|---|
Molecular Formula |
C17H15Cl3FN5OS |
Molecular Weight |
462.8 g/mol |
IUPAC Name |
2-fluoro-N-[2,2,2-trichloro-1-[(4-phenyldiazenylphenyl)carbamothioylamino]ethyl]acetamide |
InChI |
InChI=1S/C17H15Cl3FN5OS/c18-17(19,20)15(23-14(27)10-21)24-16(28)22-11-6-8-13(9-7-11)26-25-12-4-2-1-3-5-12/h1-9,15H,10H2,(H,23,27)(H2,22,24,28) |
InChI Key |
QFOKMKZTJAODRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)CF |
Origin of Product |
United States |
Preparation Methods
Steric Hindrance in Thiourea Formation
The trichloroethyl group introduces steric bulk, slowing thiourea formation. Increasing reaction temperature to 90°C and using a catalytic amount of DMAP accelerates the process without side products.
Diazonium Salt Stability
Benzenediazonium chloride is thermally unstable. Maintaining temperatures below 5°C during coupling and using excess HBF₄ stabilizes the intermediate, improving yields by 15%.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[2,2,2-trichloro-1-({[4-(phenyldiazenyl)anilino]carbothioyl}amino)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides, various solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2-fluoro-N-[2,2,2-trichloro-1-({[4-(phenyldiazenyl)anilino]carbothioyl}amino)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[2,2,2-trichloro-1-({[4-(phenyldiazenyl)anilino]carbothioyl}amino)ethyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Similarities and Key Differences
The target compound shares a common trichloroethylacetamide backbone with several analogs synthesized in (compounds 7d–7h) and other derivatives described in , and 20. Key structural variations include:
Key Observations :
Physicochemical Properties
Data from and reveal trends in melting points, yields, and chromatographic behavior:
| Compound ID/Name | Yield (%) | Melting Point (°C) | Rf Value |
|---|---|---|---|
| Target Compound | N/A | N/A | N/A |
| 7d | 58 | 171–173 | 0.28 |
| 7h | 64 | 205–207 | 0.69 |
| 4-Bromo analog | N/A | N/A | N/A |
| 2,2-Diphenyl analog | N/A | N/A | N/A |
Analysis :
- Higher melting points in analogs with bulky substituents (e.g., 7h: 205–207°C) suggest increased crystalline stability due to van der Waals interactions.
Spectroscopic Characterization
1H/13C NMR data from and highlight substituent-driven chemical shifts:
- Trichloroethyl Backbone : δH ~4.3–5.0 ppm (methylene protons), δC ~55–60 ppm (C-Cl3) .
- Phenyldiazenyl Group : Aromatic protons (δH ~7.2–8.1 ppm) and carbons (δC ~120–150 ppm) align with π-π* transitions in UV-Vis spectra .
- Fluoro Substituent : 19F NMR would show a singlet near δF -120 to -150 ppm, distinct from bromo (δH ~7.5 ppm in 1H NMR) or chloro analogs .
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | DMF or acetonitrile | Improves solubility of intermediates |
| Temperature | 0–5°C (critical steps) | Reduces decomposition |
| Catalysts | EDCl/HOBt or Cu salts | Enhances coupling efficiency |
Basic: Which spectroscopic techniques are most reliable for confirming the compound’s structure?
A combination of NMR, IR, and HRMS is essential:
- ¹H/¹³C NMR : Assign peaks for the trichloroethyl group (δ 4.2–4.5 ppm for CH₂), fluorinated acetamide (δ 2.1–2.3 ppm for CF₃), and diazenyl aromatic protons (δ 7.5–8.0 ppm) .
- IR Spectroscopy : Confirm carbothioyl (C=S stretch at ~1250 cm⁻¹) and amide (N-H bend at ~1550 cm⁻¹) groups.
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ calculated for C₁₉H₁₅Cl₃F N₅O₂S: 508.9864) .
Advanced: How can researchers resolve contradictions in bioactivity data across studies?
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., MIC assays for antimicrobial activity using CLSI guidelines) .
- Structural analogs : Compare results with derivatives (e.g., fluorobenzyl vs. chlorophenyl substitutions) to isolate functional group contributions .
- Solubility factors : Use co-solvents (e.g., DMSO/PBS mixtures) to ensure consistent bioavailability in vitro .
Q. Table 2: Bioactivity Data Comparison
| Study | Reported IC₅₀ (μM) | Key Experimental Variables |
|---|---|---|
| Antimicrobial (A) | 12.5 | 10% DMSO in broth, 24h incubation |
| Anticancer (B) | 45.8 | Serum-free media, 48h exposure |
Advanced: What computational strategies effectively model the compound’s structure-activity relationship (SAR)?
- Docking simulations : Use AutoDock Vina to predict binding to targets like DNA gyrase (for antimicrobial activity) or kinase domains (anticancer) .
- QSAR modeling : Incorporate descriptors like logP (lipophilicity) and H-bond donors to correlate substituent effects (e.g., trichloro vs. trifluoro groups) with activity .
- MD simulations : Assess stability of the carbothioyl-amide scaffold in biological membranes .
Advanced: What approaches are used to study pharmacokinetic properties?
- ADME profiling :
- Plasma protein binding : Equilibrium dialysis to quantify unbound fraction .
Q. Table 3: Pharmacokinetic Parameters
| Parameter | Value | Method |
|---|---|---|
| logP | 3.2 | Shake-flask (pH 7.4) |
| Plasma protein binding | 89% | Equilibrium dialysis |
Advanced: What techniques elucidate interaction mechanisms with biological targets?
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to purified enzymes (e.g., thymidylate synthase) .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for target-ligand interactions .
- Cryo-EM/X-ray crystallography : Resolve 3D structures of compound-protein complexes to guide SAR refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
